molecular formula C11H6ClN B1472563 3-Chloro-6-ethynylisoquinoline CAS No. 1578484-35-1

3-Chloro-6-ethynylisoquinoline

Cat. No. B1472563
CAS RN: 1578484-35-1
M. Wt: 187.62 g/mol
InChI Key: BBEXOAMKLMWPHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Chloro-6-ethynylisoquinoline is 187.62 g/mol . It is a heterocyclic organic compound with a molecular formula of C11H6ClN.


Physical And Chemical Properties Analysis

3-Chloro-6-ethynylisoquinoline has a molecular weight of 187.62 g/mol . More detailed physical and chemical properties are not available in the literature.

Scientific Research Applications

Chemistry and Synthesis

3-Chloro-6-ethynylisoquinoline falls under the category of quinoline derivatives, which are known for their significant chemical and pharmacological properties. Although specific studies on 3-Chloro-6-ethynylisoquinoline are not directly found, research on closely related chloroquinoline compounds provides insights into the potential applications and chemical behavior of similar compounds. For instance, chloroquinoline derivatives have been synthesized and explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties (Hamama et al., 2018; Tabassum et al., 2014). These studies highlight the versatility of chloroquinoline cores in synthesizing compounds with potential therapeutic applications.

Biological Evaluation and Potential Therapeutic Uses

Chloroquinoline derivatives have been evaluated for their biological activities, demonstrating potential as antimicrobial and antifungal agents. For example, novel chloroquinoline compounds exhibited significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial therapies (Desai & Dodiya, 2014; Hassanin & Ibrahim, 2012). These findings underscore the importance of quinoline derivatives in medicinal chemistry, particularly in addressing resistance to current antimicrobial agents.

Antioxidant Properties

Research on quinoline derivatives, including those structurally related to 3-Chloro-6-ethynylisoquinoline, has also uncovered their potential as antioxidants. Studies have shown that certain chloroquinoline compounds possess radical-scavenging activities, indicating their utility in oxidative stress-related conditions (Kumar et al., 2007). This antioxidant activity is crucial for developing treatments for diseases where oxidative damage is a contributing factor.

properties

IUPAC Name

3-chloro-6-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-3-4-9-7-13-11(12)6-10(9)5-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEXOAMKLMWPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethynylisoquinoline

Synthesis routes and methods

Procedure details

Potassium carbonate (9 mg, 0.0654 mmol) was added to a solution of 3-chloro-6-((trimethylsilyl)ethynyl)isoquinoline (Preparation 51, 170 mg, 0.654 mmol) in methanol (1 mL) and the reaction was stirred for 1 hour. Ethyl acetate (20 mL) was added and the organic solution was washed with water (20 mL), brine (20 mL), dried over sodium sulphate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 50% hexane in dichloromethane to afford the title compound as a white powder (110 mg, 90%).
Quantity
9 mg
Type
reactant
Reaction Step One
Name
3-chloro-6-((trimethylsilyl)ethynyl)isoquinoline
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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